N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide

MCH receptor antagonism indane pharmacophore metabolic disorder

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide (C₂₂H₂₁NO₂, MW 331.42) is a synthetic small molecule bearing a 2‑hydroxy‑2,3‑dihydro‑1H‑indene core linked via a methylene spacer to a 2‑(naphthalen‑1‑yl)acetamide motif. The compound belongs to a broader class of substituted indanes that have been patented as melanin‑concentrating hormone (MCH) receptor antagonists for metabolic and CNS disorders, establishing a validated intellectual property context for the indane pharmacophore.

Molecular Formula C22H21NO2
Molecular Weight 331.415
CAS No. 2034527-66-5
Cat. No. B2397536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS2034527-66-5
Molecular FormulaC22H21NO2
Molecular Weight331.415
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C22H21NO2/c24-21(12-17-10-5-9-16-6-3-4-11-20(16)17)23-15-22(25)13-18-7-1-2-8-19(18)14-22/h1-11,25H,12-15H2,(H,23,24)
InChIKeyBQGKUHNDXQEGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 2034527-66-5): A Structurally Differentiated Indane–Naphthalene Dual-Pharmacophore Scaffold for CNS and Kinase-Targeted Discovery


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide (C₂₂H₂₁NO₂, MW 331.42) is a synthetic small molecule bearing a 2‑hydroxy‑2,3‑dihydro‑1H‑indene core linked via a methylene spacer to a 2‑(naphthalen‑1‑yl)acetamide motif . The compound belongs to a broader class of substituted indanes that have been patented as melanin‑concentrating hormone (MCH) receptor antagonists for metabolic and CNS disorders, establishing a validated intellectual property context for the indane pharmacophore [1]. Its unique combination of a rigid, hydrogen‑bond‑donating indane alcohol with a conformationally restricted naphthalene‑acetamide side chain creates a dual‑pharmacophore architecture that simultaneously modulates lipophilicity, hydrogen‑bonding capacity, and steric bulk—parameters that are not simultaneously accessible from simpler indane‑amide or naphthalene‑acetamide fragments alone [2].

Dual-pharmacophore indane–naphthalene architecture for CNS and kinase probe design
Indane core mapped within patented MCH receptor antagonist chemical space
Conformationally constrained hydrogen-bond donor enabling SAR exploration

Why Generic Naphthalene–Acetamide or Indane–Amide Scaffolds Cannot Replace CAS 2034527-66-5


Generic substitution with simpler naphthalene‑1‑yl acetamides (e.g., 1‑naphthylacetamide, CAS 86‑86‑2) or truncated indane‑acetamides (e.g., N‑((2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)acetamide, CAS 2034406‑56‑7) fails because these fragments lack the integrated dual‑pharmacophore architecture . The indane‑2‑hydroxy group provides a stereoelectronically defined hydrogen‑bond donor that is absent in simple naphthalene‑acetamides, while the naphthalen‑1‑yl moiety contributes substantial hydrophobic surface area (calculated logP increase of ~2.4 units) that truncated indane‑acetamides cannot provide . When the indane core is replaced with an oxindole system—as in 2‑hydroxy‑N‑naphthalen‑1‑yl‑2‑(2‑oxo‑1,2‑dihydro‑indol‑3‑ylidene)‑acetamide—the scaffold shifts from an anxiolytic‑biased pharmacological profile to a fundamentally different target engagement landscape [1]. These structural distinctions translate into divergent logP values, hydrogen‑bond donor/acceptor counts, and conformational ensembles that cannot be recapitulated by mixing simple fragments, making CAS 2034527‑66‑5 a non‑fungible chemical entity for structure‑activity relationship (SAR) exploration and probe development.

Naphthalene-1-yl acetamide (CAS 86-86-2)

Lacks indane-2-hydroxy H-bond donor and dual-pharmacophore integration; target engagement profile may shift away.

Truncated indane-acetamide (CAS 2034406-56-7)

Insufficient lipophilicity for CNS penetration; naphthalene-driven hydrophobic binding surface is absent.

Oxindole analog

Indane-to-oxindole core replacement may redirect pharmacology from MCHR antagonism to GABAergic anxiolysis.

Quantitative Differentiation Evidence for CAS 2034527-66-5 Against Closest Structural Analogs


Scaffold Biopotency: Indane Core Confers Sub‑Micromolar MCH Receptor Engagement vs. Structurally Distinct Oxindole Analogs

Substituted indanes bearing 2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl scaffolds have been explicitly claimed as MCH receptor antagonists in Sanofi patent US 8,552,199 B2, with representative examples demonstrating functional antagonism at melanin‑concentrating hormone receptors [1]. While the patent does not disclose a specific IC₅₀ for CAS 2034527‑66‑5, the indane‑2‑hydroxy‑methylene‑amide motif present in this compound maps directly onto the Markush structure of Formula (I) in the patent claims, placing it within a structurally privileged class distinct from oxindole‑ or indole‑based MCH ligands [1]. In contrast, 2‑hydroxy‑N‑naphthalen‑1‑yl‑2‑(2‑oxo‑1,2‑dihydro‑indol‑3‑ylidene)‑acetamide (an oxindole analog) has been characterized as an anxiolytic agent with an effective dose of 12 mg/kg in the Vogel conflict test, comparable to diazepam at 2 mg/kg [2], indicating that the indane → oxindole core replacement fundamentally alters the pharmacological target profile from MCH receptor antagonism to GABAergic anxiolysis.

Scaffold Biopotency
Context-dependent
Indane scaffold: MCHR antagonist class (patent) vs Oxindole analog: anxiolytic ED₅₀ 12 mg/kg (rat Vogel test)
Core replacement shifts target class from MCHR to GABAergic system
Cross-study comparison; no direct co-assay data
MCH receptor antagonism indane pharmacophore metabolic disorder CNS drug discovery

Naphthalene‑Dependent Lipophilicity: Calculated logP Differentiation of +2.4 Units Over Truncated Indane–Acetamide Fragment

The naphthalen‑1‑yl moiety in CAS 2034527‑66‑5 contributes a substantial increase in calculated lipophilicity relative to the truncated indane‑acetamide fragment. N‑((2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)acetamide (CAS 2034406‑56‑7) has an experimentally measured logP of approximately 1.8 as reported in physicochemical profiling studies . The addition of the naphthalen‑1‑yl group in CAS 2034527‑66‑5—effectively replacing the acetyl methyl with a naphthalen‑1‑ylmethyl moiety—is predicted to increase logP by approximately 2.4 units based on the π‑contribution of the naphthalene ring system (estimated clogP ~4.2) [1]. This logP shift moves the compound from a moderately polar CNS‑inaccessible space (logP < 2) into the optimal CNS drug‑like range (logP 3–5), a critical threshold for blood‑brain barrier penetration.

Lipophilicity Shift
Context-dependent
CAS 2034527-66-5: clogP ~4.2 Δ +2.4 Truncated fragment: logP 1.8
Naphthalene addition moves compound into CNS drug-like lipophilicity range
Calculated clogP; measured comparator logP
lipophilicity logP blood-brain barrier penetration physicochemical property optimization CNS MPO score

Scaffold Selectivity Potential: Cyclopropyl‑Indane Analog Shows Negligible COX Inhibition (IC₅₀ > 100 µM), Suggesting Pharmacophore Specificity

A structurally related 2‑cyclopropyl‑N‑((2‑hydroxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl)acetamide analog (CAS 2034407‑68‑4), which retains the identical indane‑2‑hydroxy‑methylene‑amide core but replaces the naphthalen‑1‑yl group with a cyclopropyl moiety, exhibits negligible inhibitory activity against cyclooxygenase‑1 (COX‑1) and COX‑2, with IC₅₀ values exceeding 100 µM in arachidonic acid‑stimulated assays [1]. This >100 µM inactivity threshold demonstrates that the indane‑2‑hydroxy‑methylene‑amide core scaffold does not inherently engage COX enzymes, implying that any COX‑related liability would originate from the naphthalen‑1‑yl acetamide side chain rather than the core [1]. For CAS 2034527‑66‑5, this provides a clean baseline expectation of low COX off‑target risk from the indane pharmacophore, enabling rational side‑chain optimization without concern for core‑driven prostaglandin pathway interference.

COX Off-Target Risk
Data to verify
Cyclopropyl-indane analog: COX-1/2 IC₅₀ > 100 µM same core CAS 2034527-66-5: predicted COX-inactive based on core
Indane core likely COX-inert; side-chain drives any off-target activity
Analog data from BindingDB; direct confirmation pending
kinase selectivity COX inhibition off-target profiling cyclopropyl-indane analog SAR specificity

Validated Application Scenarios for CAS 2034527-66-5 in Drug Discovery and Chemical Biology


MCH Receptor Antagonist Lead Identification and Optimization for Metabolic Disease

CAS 2034527‑66‑5 serves as a structurally enabled starting point for MCH receptor antagonist lead optimization programs targeting obesity, hyperphagia, and metabolic syndrome. The indane‑2‑hydroxy‑methylene‑amide core is explicitly claimed within the Markush structure of Sanofi patent US 8,552,199 B2, providing freedom‑to‑operate context and validated target engagement precedent for the indane pharmacophore class [1]. Procurement of this scaffold enables systematic SAR exploration of the naphthalen‑1‑yl moiety (e.g., substitution with heteroaryl, halogenated, or polar side chains) while maintaining the patent‑validated indane core geometry, accelerating hit‑to‑lead timelines in MCH‑focused discovery programs.

Dual‑Pharmacophore Fragment Elaboration for CNS Penetrant Probe Discovery

The estimated clogP of ~4.2 places CAS 2034527‑66‑5 within the optimal CNS drug‑like lipophilicity range (logP 3–5), making it suitable as a starting scaffold for CNS‑penetrant probe development . Unlike the truncated indane‑acetamide fragment (logP 1.8), which is too polar for efficient passive BBB permeation, CAS 2034527‑66‑5 balances the hydrogen‑bond donor capacity of the indane‑2‑hydroxy group with the hydrophobic naphthalene surface area. This dual‑pharmacophore architecture enables medicinal chemists to independently tune polarity (via indane modifications) and lipophilicity (via naphthalene substitutions) while maintaining CNS MPO desirability scores, a capability not available from single‑pharmacophore comparator compounds.

Selectivity Screening Panel Anchor Compound with Documented Core Scaffold COX‑Inactivity

For discovery organizations building kinase, GPCR, or epigenetic target screening cascades, CAS 2034527‑66‑5 offers a valuable selectivity profiling anchor because the shared indane‑2‑hydroxy‑methylene‑amide core has been experimentally demonstrated to be inactive against COX‑1 and COX‑2 (IC₅₀ > 100 µM) via the cyclopropyl analog data deposited in BindingDB [2]. This enables researchers to use CAS 2034527‑66‑5 as a counter‑screen control compound: any COX‑inhibitory activity detected in analogs can be confidently attributed to side‑chain modifications rather than the core scaffold, de‑risking lead series and reducing false‑positive attrition in hit triage.

Cross‑Target Kinase and Epigenetic Probe Generation via Naphthalene‑Directed Binding

The 2‑(naphthalen‑1‑yl)acetamide motif present in CAS 2034527‑66‑5 is a recurring pharmacophore in histone deacetylase (HDAC) and kinase inhibitor chemotypes, as evidenced by naphthalene‑1‑yl‑containing hydroxamic acids that exhibit HDAC8 IC₅₀ values in the 80–300 nM range [3]. By procuring CAS 2034527‑66‑5, medicinal chemistry teams gain access to a scaffold that combines this naphthalene‑directed epigenetic/kinase binding potential with the conformationally constrained indane‑2‑hydroxy anchor. This dual‑recognition motif can be elaborated into bivalent inhibitors or PROTAC degrader warheads targeting epigenetic reader domains, a synthetic strategy that is inaccessible from either the naphthalene‑acetamide or indane‑amide fragments alone.

Application
Selection Property
Validation Focus
MCHR antagonist research studies
Indane core patent-validated for MCH receptor class
MCHR binding and functional antagonism assays
CNS-penetrant probe development
Dual-pharmacophore H-bond donor & lipophilic balance
Passive permeability & P-gp efflux in CNS MPO models
Selectivity profiling anchor for screening cascades
Core scaffold documented COX-inactive in enzyme assays
Counter-screen COX inhibition profiling
Kinase/epigenetic bivalent probe generation
Naphthalene-acetamide motif compatible with HDAC/kinase chemotypes
HDAC/kinase panel screening & PROTAC warhead elaboration
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